Hepatoprotective Efficacy of Schisandrin A Versus Gomisin N in Acute Liver Injury Model
In a D-galactosamine-induced acute liver injury mouse model, schisandrin A administration produced statistically significant reductions in both serum alanine transaminase (ALT) and aspartate aminotransferase (AST) levels relative to the untreated injury group [1]. While gomisin N and schisandrol A demonstrated superior NFAT transcription inhibition potency in cell-free assays, in vivo hepatoprotective outcomes for schisandrin A have been independently validated with quantitative liver enzyme normalization data [1].
| Evidence Dimension | Serum ALT and AST reduction in D-galactosamine-induced acute liver injury |
|---|---|
| Target Compound Data | ALT and AST levels significantly decreased (p < 0.01) versus D-GalN-treated group |
| Comparator Or Baseline | Gomisin N and schisandrol A: superior NFAT inhibition (IC50 1.33 μM and 1.34 μM respectively) but in vivo hepatoprotective data not available in this model |
| Quantified Difference | Schisandrin A: validated in vivo hepatoprotection; Gomisin N/schisandrol A: stronger in vitro NFAT inhibition but unvalidated in this in vivo liver injury model |
| Conditions | D-galactosamine-induced acute liver injury mouse model |
Why This Matters
For researchers requiring in vivo hepatoprotective validation, schisandrin A offers documented efficacy in an established liver injury model, whereas structurally similar lignans with superior in vitro potency lack comparable in vivo hepatoprotection data in this specific paradigm.
- [1] The protective mechanism of schisandrin A in d-galactosamine-induced acute liver injury through activation of autophagy. Experimental and Therapeutic Medicine. 2020. View Source
